

HPA-12: A Chemical Probe for Elucidating Ceramide Transfer Protein (CERT) Function

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Compound of Interest

Compound Name: HPA-12

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Application Notes and Protocols for Researchers

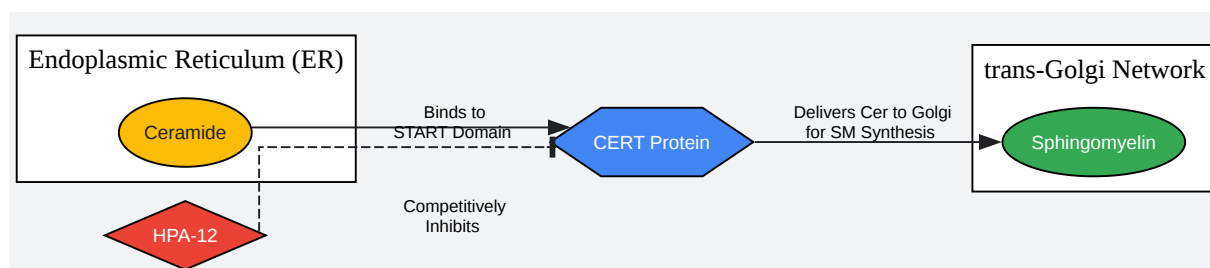
Introduction

Ceramide is a critical lipid molecule, acting as both a structural component of cellular membranes and a key signaling molecule in processes like apoptosis, cell growth, and differentiation.[1][2] In mammalian cells, ceramide is synthesized in the endoplasmic reticulum (ER) and must be transported to the Golgi apparatus for conversion into sphingomyelin (SM), a major component of the plasma membrane.[3] This transport is primarily mediated by the Ceramide Transfer Protein (CERT), also known as STARD11.[1][2] CERT facilitates the non-vesicular transfer of ceramide from the ER to the trans-Golgi network, making it a crucial regulator of the ceramide-sphingomyelin balance.[2][3]

HPA-12, or N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide, is a potent and specific inhibitor of CERT.[4][5] It acts as a ceramide mimetic, competitively binding to the steroidogenic acute regulatory protein-related lipid transfer (START) domain of CERT, thereby blocking the uptake and transport of endogenous ceramide.[6][7] The biologically active stereoisomer is (1R,3S)-**HPA-12**. [8][9][10] Due to its specific mechanism of action, **HPA-12** has become an invaluable chemical probe for researchers studying the roles of CERT and ceramide trafficking in various cellular and disease contexts.[5][6] These notes provide an overview of **HPA-12**'s applications and detailed protocols for its use.

Mechanism of Action

HPA-12's inhibitory action is centered on its structural similarity to ceramide, allowing it to occupy the amphiphilic ceramide-binding cavity within the START domain of CERT.[1][7] This competitive inhibition prevents CERT from extracting newly synthesized ceramide from the ER membrane and delivering it to the Golgi.[5][7] The functional consequence is a dose-dependent reduction in sphingomyelin synthesis and an accumulation of ceramide at the ER.[5][6] This targeted disruption allows for the precise investigation of cellular processes reliant on CERT-mediated ceramide transport.



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Caption: **HPA-12** competitively inhibits CERT, blocking ceramide transport from the ER to the Golgi.

Quantitative Data

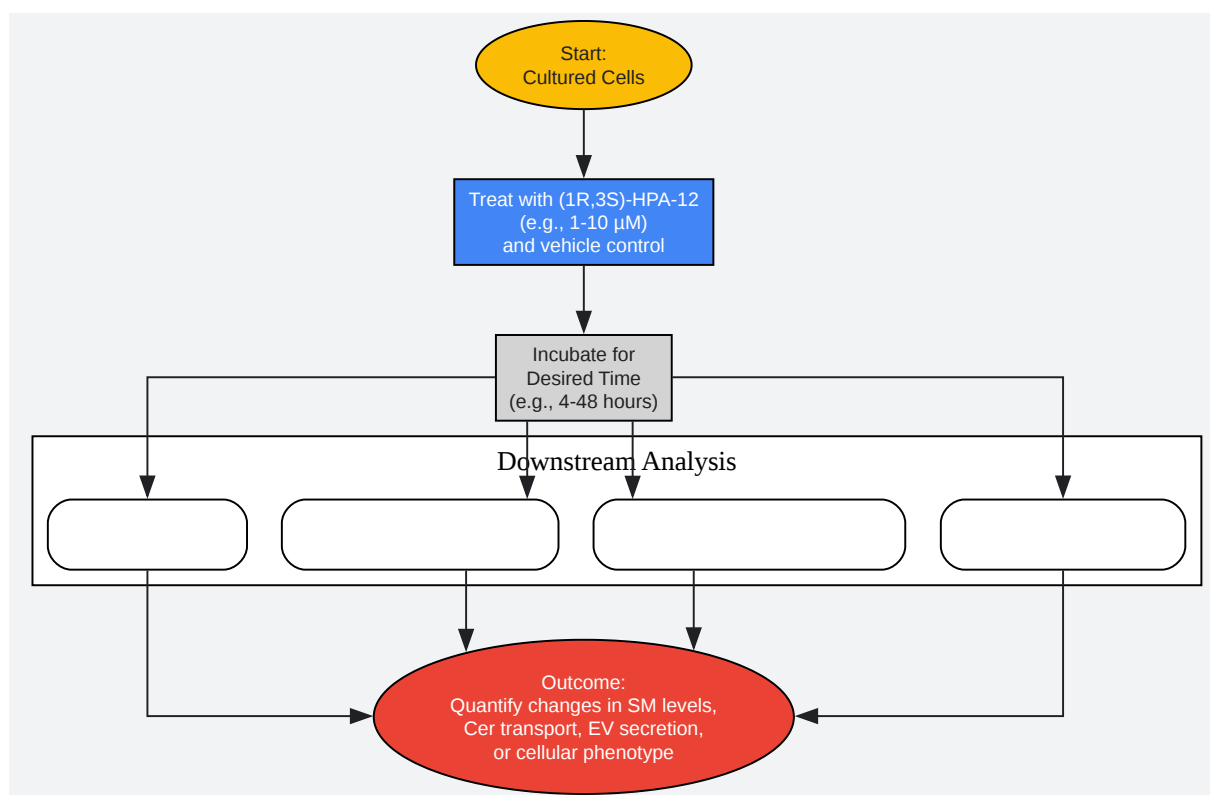
The efficacy of **HPA-12** and its stereoisomers in inhibiting CERT function has been quantified using various biochemical and cell-based assays. The dissociation constant (K_d) and the half-maximal effective concentration (EC_{50}) are key parameters demonstrating the potent and specific nature of the (1R,3S) isomer.

Compound/Iso- mer	Assay Type	Parameter	Value	Reference
(1R,3S)-HPA-12	Surface Plasmon Resonance (SPR)	Kd	~30 nM	[10]
(1R,3S)-HPA-12	Time-Resolved FRET (TR- FRET)	EC50	4 μ M	[11]
(1S,3R)-HPA-12	Surface Plasmon Resonance (SPR)	Kd	>10,000 nM	[10]
(1S,3S)-HPA-12	Surface Plasmon Resonance (SPR)	Kd	~4500 nM	[10]
(1R,3R)-HPA-12	Surface Plasmon Resonance (SPR)	Kd	~4000 nM	[10]
C4-Ceramide	Surface Plasmon Resonance (SPR)	Kd	93 nM	[6]
C6-Ceramide	Surface Plasmon Resonance (SPR)	Kd	58 nM	[6]

Applications

- Dissecting Sphingolipid Metabolism: **HPA-12** is a primary tool for studying the regulation of sphingomyelin synthesis and the consequences of its disruption.[5]
- Investigating Ceramide-Dependent Signaling: By causing ceramide to accumulate at the ER, **HPA-12** allows for the study of ceramide-induced cellular responses, such as ER stress and apoptosis.[2]

- Cancer Research: The balance between pro-apoptotic ceramide and pro-survival sphingomyelin is often dysregulated in cancer.[2] **HPA-12** is used to investigate how sensitizing cancer cells to chemotherapeutics can be achieved by modulating this balance.
- Infectious Disease Research: CERT-mediated ceramide transport is co-opted by various intracellular pathogens, including Chlamydia trachomatis and Hepatitis C virus. **HPA-12** is used to study the role of host lipid trafficking in pathogen replication.
- Extracellular Vesicle (EV) Biogenesis: Ceramide is integral to the formation of EVs. **HPA-12** has been shown to reduce EV production and alter their sphingolipid content, making it a useful tool for studying EV biology.[7][12]



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Caption: A general experimental workflow for using **HPA-12** to probe CERT function in cultured cells.

Experimental Protocols

Protocol 1: Cell-Based Inhibition of Ceramide Transport Using a Fluorescent Analog

This protocol describes how to visualize and quantify the inhibition of ceramide transport from the ER to the Golgi apparatus in cultured cells. It uses a fluorescently-tagged, short-chain ceramide analog (e.g., NBD C6-Ceramide or C5-DMB-Ceramide) that is taken up by cells and transported by CERT.

Materials:

- HeLa or CHO cells
- Complete culture medium (e.g., DMEM with 10% FBS)
- (1R,3S)-**HPA-12** (stock solution in ethanol or DMSO)
- Vehicle control (ethanol or DMSO)
- Fluorescent ceramide analog (e.g., C5-DMB-Ceramide, stock in ethanol)
- Bovine Serum Albumin (BSA), fatty acid-free
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Mounting medium with DAPI
- Confocal microscope

Procedure:

- Cell Seeding: Seed HeLa or CHO cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency the next day.

- **HPA-12 Treatment:** On the day of the experiment, aspirate the medium and replace it with fresh medium containing the desired concentration of (1R,3S)-**HPA-12** (e.g., 2.5 μ M) or vehicle control.[11] Incubate for 1-2 hours at 37°C.
- **Fluorescent Ceramide Labeling:**
 - Prepare a 2x labeling solution by diluting the fluorescent ceramide analog stock to 5 μ M in serum-free medium containing an equimolar concentration of fatty acid-free BSA. Incubate this solution for 10 minutes at 37°C to allow the ceramide to complex with BSA.
 - Add an equal volume of the 2x labeling solution to the cells (final concentration 2.5 μ M ceramide analog).
 - Incubate the cells at 4°C for 30 minutes to allow the ceramide analog to label the plasma membrane.
- **Transport Initiation:** Aspirate the labeling solution and wash the cells three times with cold PBS. Add pre-warmed complete medium (containing **HPA-12** or vehicle) and transfer the plate to a 37°C incubator for 30-60 minutes to initiate transport.
- **Fixation:** Aspirate the medium and wash cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
- **Staining and Mounting:** Wash the cells three times with PBS. Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.
- **Imaging and Analysis:**
 - Visualize the cells using a confocal microscope. In vehicle-treated cells, the fluorescent ceramide will accumulate in the perinuclear Golgi region.
 - In **HPA-12**-treated cells, the fluorescence will be retained in a diffuse, reticular pattern characteristic of the ER, indicating blocked transport.[10]
 - Quantify the fluorescence intensity in the Golgi region of interest (ROI) versus the whole-cell fluorescence for multiple cells per condition.

Protocol 2: In Vitro TR-FRET Assay for HPA-12 Binding to the CERT START Domain

This biochemical assay directly measures the binding of **HPA-12** to the isolated START domain of CERT by competing with a fluorescently labeled ceramide probe, providing a quantitative measure of inhibition (EC50).[\[11\]](#)[\[13\]](#)

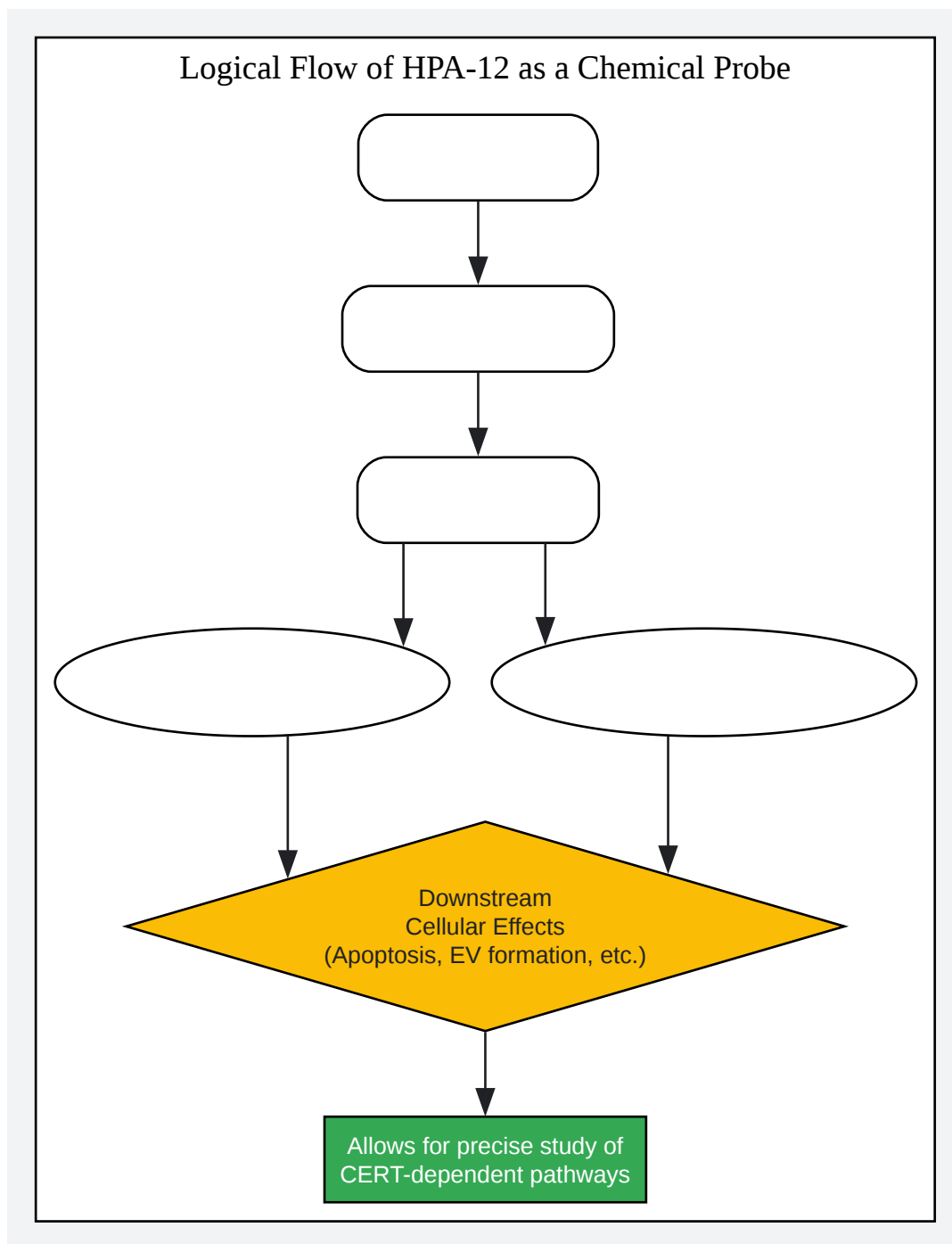
Materials:

- Recombinant, purified CERT START domain (e.g., His-tagged)
- Terbium (Tb)-labeled anti-His antibody (donor fluorophore)
- Fluorescent ceramide probe (e.g., BODIPY-C12-ceramide, acceptor fluorophore)
- (1R,3S)-**HPA-12** and other stereoisomers for comparison
- Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
- 384-well, low-volume black assay plates
- TR-FRET-capable plate reader

Procedure:

- Reagent Preparation: Prepare solutions of the CERT START domain, Tb-anti-His antibody, fluorescent ceramide probe, and serial dilutions of **HPA-12** in assay buffer.
- Assay Reaction:
 - To each well of the 384-well plate, add the CERT START domain and the Tb-anti-His antibody. Incubate for 30 minutes at room temperature to allow for complex formation.
 - Add serial dilutions of **HPA-12** or vehicle control to the wells.
 - Initiate the binding reaction by adding the fluorescent ceramide probe to all wells.
- Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.

- Measurement:
 - Measure the TR-FRET signal using a plate reader. Excite the Terbium donor (e.g., at 340 nm) and measure emission from both the donor (e.g., at 490 nm) and the acceptor (e.g., at 520 nm) after a time delay.
 - The FRET signal is typically expressed as the ratio of acceptor to donor emission.
- Data Analysis:
 - In the absence of **HPA-12**, binding of the fluorescent ceramide to the START domain brings the donor and acceptor into proximity, generating a high FRET signal.
 - **HPA-12** competes for binding, displacing the fluorescent probe and causing a dose-dependent decrease in the FRET signal.
 - Plot the FRET ratio against the log of the **HPA-12** concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.



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Caption: The logical cascade from **HPA-12**'s molecular action to its utility as a research tool.

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